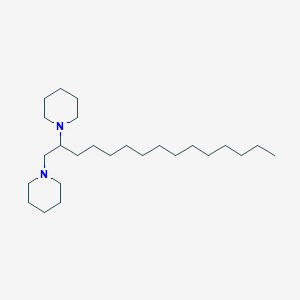

1,1'-(Pentadecane-1,2-diyl)dipiperidine

Description

1,1'-(Pentadecane-1,2-diyl)dipiperidine is a dipiperidine derivative featuring a pentadecane (15-carbon) chain bridging two piperidine rings at their nitrogen atoms. This structure confers unique physicochemical properties, such as high lipophilicity due to the extended hydrocarbon chain, which distinguishes it from shorter-chain analogs like 1,2-dipiperidinoethane (ethane bridge) or functionalized derivatives like 1,1'-(azodicarbonyl)dipiperidine (ADDP) .

Properties

CAS No. |

89632-16-6 |

|---|---|

Molecular Formula |

C25H50N2 |

Molecular Weight |

378.7 g/mol |

IUPAC Name |

1-(1-piperidin-1-ylpentadecan-2-yl)piperidine |

InChI |

InChI=1S/C25H50N2/c1-2-3-4-5-6-7-8-9-10-11-14-19-25(27-22-17-13-18-23-27)24-26-20-15-12-16-21-26/h25H,2-24H2,1H3 |

InChI Key |

HVYVXLHYMFKSJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(CN1CCCCC1)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Pentadecane-1,2-diyl)dipiperidine typically involves the reaction of pentadecane with piperidine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between pentadecane and piperidine, resulting in the formation of the desired dipiperidine compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 1,1’-(Pentadecane-1,2-diyl)dipiperidine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Pentadecane-1,2-diyl)dipiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1’-(Pentadecane-1,2-diyl)dipiperidine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(Pentadecane-1,2-diyl)dipiperidine involves its interaction with specific molecular targets. The piperidine rings can interact with various receptors or enzymes, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Shorter Alkyl Bridges

- 1,2-Dipiperidinoethane (1,1'-(Ethane-1,2-diyl)dipiperidine): Structure: Ethane (2-carbon) bridge between piperidine rings. Properties: Lower molecular weight (MW = 196.3 g/mol) and higher solubility in polar solvents compared to the pentadecane derivative. Applications: Used as a ligand in coordination chemistry or intermediates in organic synthesis . Key Difference: The pentadecane chain enhances lipophilicity, making the compound more suitable for membrane-associated applications (e.g., surfactants or drug carriers) .

- 1,1'-(Azodicarbonyl)dipiperidine (ADDP): Structure: Contains an azo (-N=N-) group instead of an alkyl bridge. Properties: Reactive in Mitsunobu reactions due to the azo group; MW = 252.31 g/mol, melting point = 134–136°C . Applications: Widely used in coupling reactions (e.g., alcohol-to-ether transformations). Unlike the pentadecane derivative, ADDP’s reactivity stems from its electrophilic azo moiety rather than hydrophobic interactions .

Piperidine Derivatives with Aromatic Substituents

- Diphenidine (1-(1,2-Diphenylethyl)piperidine): Structure: Piperidine linked to a diphenylethyl group. Properties: CAS 36794-52-2; exhibits psychoactive properties due to NMDA receptor antagonism .

Triazine-Piperidine Hybrids :

Catalytic and Functional Derivatives

1,1'-(Ethane-1,2-diyl)dipyridinium Bistribromide (EDPBT) :

- Antibacterial Dipyridinium Dichromates: Structure: Pyridinium rings with dichromate counterions. Activity: Effective against Gram-positive bacteria. The pentadecane derivative’s non-ionic structure may reduce antibacterial efficacy but improve biocompatibility .

Data Tables

Table 1: Physicochemical Comparison

| Compound | Bridge/Functional Group | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| 1,1'-(Pentadecane-1,2-diyl)dipiperidine | C15H30 alkyl chain | ~350.6* | High lipophilicity | Surfactants, drug delivery |

| 1,2-Dipiperidinoethane | C2H4 alkyl chain | 196.3 | Polar solubility | Ligands, intermediates |

| ADDP | Azo (-N=N-) group | 252.31 | Reactive in Mitsunobu | Organic synthesis |

| Diphenidine | Diphenylethyl group | 279.4 | Psychoactive | Neuroscience research |

*Estimated based on structure.

Research Findings and Trends

- Chain Length vs. Reactivity : Shorter alkyl bridges (e.g., ethane) favor solubility and catalytic roles, while longer chains (e.g., pentadecane) enhance hydrophobicity for material science applications .

- Functional Group Impact : Azo (ADDP) or pyridinium (EDPBT) groups confer reactivity absent in the pentadecane derivative, limiting its use in redox or electrophilic reactions .

- Biological Relevance: Piperidine derivatives with aromatic groups (e.g., diphenidine) exhibit CNS activity, whereas the pentadecane analog’s bioactivity remains unexplored but may favor non-CNS roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.